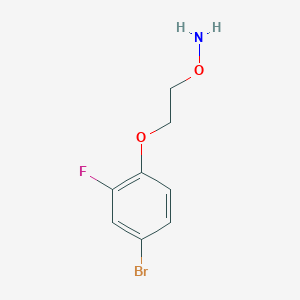
3-(4-Bromo-2-chloro-phenyl)cyclobutanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-2-chloro-phenyl)cyclobutanone is an organic compound with the molecular formula C10H8BrClO It is a cyclobutanone derivative, characterized by the presence of bromine and chlorine substituents on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-chloro-phenyl)cyclobutanone typically involves the cyclization of appropriate precursors. One common method is the Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated phenyl compound in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of various substituted cyclobutanones.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
3-(4-Bromo-2-chloro-phenyl)cyclobutanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents on the phenyl ring can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The cyclobutanone ring can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cycloaddition: Catalysts such as palladium or rhodium complexes.
Major Products
Substitution: Products include various substituted phenylcyclobutanones.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Cycloaddition: Larger ring systems or fused ring compounds.
科学的研究の応用
3-(4-Bromo-2-chloro-phenyl)cyclobutanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-Bromo-2-chloro-phenyl)cyclobutanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s binding affinity and specificity. The cyclobutanone ring may undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
類似化合物との比較
Similar Compounds
- 3-(4-Bromo-2-fluoro-phenyl)cyclobutanone
- 3-(4-Chloro-2-fluoro-phenyl)cyclobutanone
- 3-(4-Bromo-2-methyl-phenyl)cyclobutanone
Uniqueness
3-(4-Bromo-2-chloro-phenyl)cyclobutanone is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring. This combination can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.
特性
分子式 |
C10H8BrClO |
|---|---|
分子量 |
259.52 g/mol |
IUPAC名 |
3-(4-bromo-2-chlorophenyl)cyclobutan-1-one |
InChI |
InChI=1S/C10H8BrClO/c11-7-1-2-9(10(12)5-7)6-3-8(13)4-6/h1-2,5-6H,3-4H2 |
InChIキー |
LEGUHRMLPALKEA-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1=O)C2=C(C=C(C=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate](/img/structure/B14781205.png)

![trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane](/img/structure/B14781213.png)
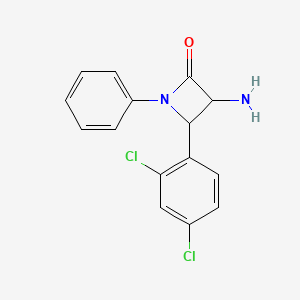
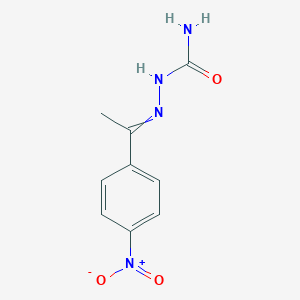
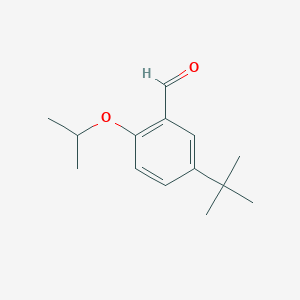

![(10R,13R)-7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14781231.png)
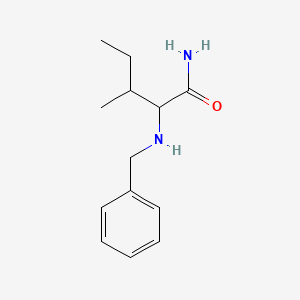
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14781236.png)
![2-((1-Hydroxy-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)naphthalen-2-yl)thio)acetic acid](/img/structure/B14781241.png)

![8-Bromo-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one](/img/structure/B14781287.png)
